molecular formula C8H10N2 B080774 Cyclohexane-1,4-dicarbonitrile CAS No. 10534-13-1

Cyclohexane-1,4-dicarbonitrile

Cat. No.: B080774
CAS No.: 10534-13-1
M. Wt: 134.18 g/mol
InChI Key: MGWYSXZGBRHJNE-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarbonitrile is an organic compound with the chemical formula C8H10N2. It is characterized by a six-membered cyclohexane ring with two nitrile groups (-CN) attached at the 1 and 4 positions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-dicarbonitrile can be synthesized through several methods. One common approach involves the cyanation of cyclohexane. Initially, cyclohexane reacts with sodium cyanide under basic conditions to form cyclohexyl cyanide. This intermediate is then further reacted with sodium cyanide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale cyanation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexane-1,4-dicarbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarbonitrile primarily involves its nitrile groups. These groups can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. The nitrile groups can be hydrolyzed, reduced, or substituted, allowing for the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Cyclohexane-1,4-dicarbonitrile can be compared with other similar compounds, such as:

    Cyclohexane-1,2-dicarbonitrile: Similar structure but with nitrile groups at the 1 and 2 positions.

    Cyclohexane-1,3-dicarbonitrile: Nitrile groups at the 1 and 3 positions.

    Cyclohexane-1,4-dicarboxylic acid: The nitrile groups are replaced with carboxylic acid groups.

Uniqueness: this compound is unique due to the positioning of its nitrile groups, which allows for specific reactivity and applications in organic synthesis. Its stability and versatility make it a valuable compound in various chemical processes .

Properties

IUPAC Name

cyclohexane-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWYSXZGBRHJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147085
Record name Cyclohexane-1,4-dicarbonitrile
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10534-13-1
Record name 1,4-Cyclohexanedicarbonitrile
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Record name Cyclohexane-1,4-dicarbonitrile
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Record name 1,4-Cyclohexanedicarbonitrile
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Record name Cyclohexane-1,4-dicarbonitrile
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Record name Cyclohexane-1,4-dicarbonitrile
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Q & A

Q1: What is the significance of Cyclohexane-1,4-dicarbonitrile in the synthesis of Poly(p-cyclohexylene alkylene)s (PPCs)?

A1: this compound serves as a crucial starting material in the multi-step synthesis of PPCs []. The compound undergoes α-alkylation, introducing specific alkyl chains. This modification is key for controlling the final polymer's properties. These alkylated derivatives are then transformed into α,ω-dienes, which act as monomers in the subsequent acyclic diene metathesis polycondensation reaction. This polymerization process ultimately yields the desired PPCs.

Q2: How does the structure of polymers synthesized from this compound influence their thermal properties?

A2: The research demonstrates that incorporating 1,4-cyclohexylene units derived from this compound significantly impacts the thermal properties of the resulting PPCs []. The presence of these cyclic structures within the polymer backbone enhances chain flexibility and promotes efficient intermolecular packing. This enhanced packing leads to higher melting temperatures and increased thermal stability compared to polymers where aromatic rings or short-chain branches replace the cyclohexylene units.

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